

## RLA-4842: A Targeted Approach for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RLA-4842  |           |
| Cat. No.:            | B12393140 | Get Quote |

An In-depth Technical Guide on a Novel Ferrous Iron-Activatable Antiandrogen

This technical guide provides a comprehensive overview of **RLA-4842**, a novel investigational compound designed for the targeted treatment of castration-resistant prostate cancer (CRPC). **RLA-4842** is an iron-activatable prodrug that leverages the elevated levels of ferrous iron (Fe<sup>2+</sup>) within the tumor microenvironment to release a potent antiandrogen payload. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, mechanism of action, and preclinical evaluation of this innovative therapeutic strategy.

## **Chemical Structure and Properties**

**RLA-4842** is a chemical entity that conjugates a trioxolane moiety, which acts as a ferrous iron-sensitive trigger, to an antiandrogen payload. The chemical structure of **RLA-4842** is presented below.

(Image of the chemical structure of **RLA-4842** would be placed here if available in the search results in a renderable format)

A textual representation of the key components would be provided if a visual is unavailable.

# Mechanism of Action: A Ferrous Iron-Dependent Activation Pathway



**RLA-4842** operates as a Fe<sup>2+</sup>-Activatable Drug Conjugate (FeADC).[1] The core of its mechanism lies in the selective cleavage of its trioxolane linker in the presence of labile ferrous iron, which is found in elevated concentrations in CRPC cells.[1][2][3] This targeted activation minimizes systemic exposure to the active antiandrogen, potentially reducing off-target side effects.

The proposed signaling and activation pathway is as follows:



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. apps.dtic.mil [apps.dtic.mil]



- 2. escholarship.org [escholarship.org]
- 3. Elevated labile iron in castration-resistant prostate cancer is targetable with ferrous iron-activatable antiandrogen therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RLA-4842: A Targeted Approach for Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393140#what-is-the-chemical-structure-of-rla-4842]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com